4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 3,4-dimethylphenyl group at position 1 and a 1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl moiety at position 2. The spiro architecture introduces conformational rigidity, while the difluoro group enhances metabolic stability and lipophilicity.
Properties
IUPAC Name |
4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O2/c1-13-3-4-16(9-14(13)2)24-11-15(10-17(24)25)18(26)23-7-5-19(6-8-23)12-20(19,21)22/h3-4,9,15H,5-8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGQNCOAYMYUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4(CC3)CC4(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a strong base and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
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Introduction of the Difluoro Group: : The difluoro group can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This step is typically carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
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Coupling with the Pyrrolidin-2-one Moiety: : The final step involves coupling the spirocyclic intermediate with the pyrrolidin-2-one moiety. This can be achieved through a condensation reaction, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification techniques, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atom in the spirocyclic ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbonyl group in the pyrrolidin-2-one moiety. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
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Substitution: : The aromatic ring in the compound can undergo electrophilic substitution reactions. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used to introduce substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: NaBH₄, LiAlH₄
Substitution: Br₂, HNO₃
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, reduction could produce alcohols or amines, and substitution could introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit activity against certain diseases or conditions, and its unique structure could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Pyrazoline Derivatives ()
Three pyrazoline derivatives synthesized from (3,4-dimethylphenyl)hydrazine share the 3,4-dimethylphenyl group but differ in core structure and substituents:
- Core Structure : Pyrazoline (5-membered ring with two adjacent nitrogens) vs. pyrrolidin-2-one (5-membered lactam).
- Substituents: Alkoxy groups (butyloxy, pentyloxy, heptanoyloxy) on the para-position of the phenyl ring, compared to the spiro-difluoro moiety in the target compound.
- Physical Properties : Melting points (121–130°C) and Rf values (0.87–0.89) suggest moderate polarity, similar to the target compound’s predicted behavior. However, the spiro system in the target compound may elevate melting points due to increased crystallinity .
Dihydropyrimidin-2-ones (Evidences 4–6)
Dihydropyrimidin-2-ones (e.g., 4-aryl-3,4-dihydropyrimidin-2-ones) are synthesized via Biginelli reactions using catalysts like FeCl₃, ionic liquids, or sulfamic acid. Key differences include:
- Core Structure: Six-membered dihydropyrimidinone vs. five-membered pyrrolidinone.
- Synthesis : One-pot, high-yield (80–91%) methods under mild conditions , whereas the target compound likely requires multi-step synthesis due to its spiro and difluoro components.
- Functional Groups : Lack of fluorinated or spiro motifs, resulting in lower metabolic stability compared to the target compound.
Pyridin-2-ones ()
Pyridin-2-one derivatives with dimethylamino substituents share aromatic substitution patterns but differ in core heterocycle and substituent effects:
- Core Structure : Pyridin-2-one (six-membered ring) vs. pyrrolidin-2-one.
- Substituents: Electron-donating dimethylamino groups may enhance solubility, contrasting with the lipophilic 3,4-dimethylphenyl and difluoro groups in the target compound .
Table 1: Key Comparative Data
Key Observations:
- Synthetic Complexity : The target compound’s spiro and difluoro groups likely necessitate specialized reagents (e.g., fluorinating agents) and multi-step protocols, contrasting with one-pot Biginelli reactions .
- Polarity and Solubility: The difluoro and spiro motifs may reduce aqueous solubility compared to pyrazolines and dihydropyrimidinones, impacting bioavailability.
- Metabolic Stability: Fluorination in the target compound could enhance resistance to oxidative metabolism relative to non-fluorinated analogs .
Functional Implications
- Biological Activity: While biological data for the target compound are unavailable, pyrazolines and dihydropyrimidinones are known for antimicrobial and anticancer activities. The spiro-difluoro architecture may confer unique target selectivity .
- Thermal Stability: The rigid spiro system may improve thermal stability compared to flexible dihydropyrimidinones, advantageous for formulation .
Biological Activity
The compound 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of spirocyclic amides and is characterized by the following structural features:
- Core Structure : A spirocyclic framework that includes a pyrrolidinone moiety.
- Functional Groups : Contains difluoromethyl and dimethylphenyl substituents which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios .
- In Vitro Studies : In vitro assays demonstrated that related compounds significantly inhibited the growth of various cancer cell lines, including non-small cell lung cancer and colon cancer models .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects:
- Cytokine Modulation : Similar derivatives have shown efficacy in reducing pro-inflammatory cytokines in preclinical models, suggesting a potential role in inflammatory diseases .
Case Studies and Research Findings
The proposed mechanisms by which 4-(1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one exerts its biological effects include:
- Caspase Activation : Initiation of the apoptotic cascade through caspase activation.
- Bcl-2 Family Modulation : Alteration of the balance between pro-apoptotic and anti-apoptotic proteins.
- Cytokine Inhibition : Suppression of inflammatory mediators involved in chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
